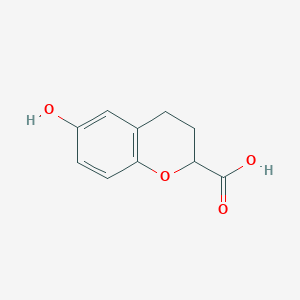

6-hydroxychroman-2-carboxylic Acid

描述

Contextualization within Chroman Chemistry and Natural Product Derivations

The chroman core, a bicyclic ether, is a privileged scaffold found in a vast array of natural products, most notably the tocopherols (B72186) (Vitamin E) and tocotrienols. researchgate.net These compounds are recognized for their antioxidant properties, a function largely attributed to the 6-hydroxychroman head group. 6-hydroxychroman-2-carboxylic acid itself can be viewed as a simplified, yet functionally relevant, analog of these more complex natural products.

The chroman ring system is biosynthesized in photosynthetic organisms through a pathway involving p-hydroxyphenylpyruvate (HPP) and homogisate (HGA). researchgate.net While simple alkyl carboxylic acids are widespread in nature, often arising from the linkage of acetate (B1210297) units, the specific structure of this compound is more commonly encountered as a key structural motif within larger, naturally occurring molecules or as a metabolite. idc-online.com For instance, carboxyethyl hydroxychromans (CEHCs) are natural metabolites of vitamin E, and their synthesis often involves creating a chiral 6-hydroxychroman core. nih.gov The study of such derivatives provides insight into the metabolic fate and biological activity of their parent compounds. Furthermore, the structural motif of a dihydroxy carboxylic acid is found in numerous natural products and bioactive compounds, highlighting the importance of this chemical arrangement in nature. researchgate.net

Significance as a Fundamental Scaffold in Medicinal Chemistry Research

In the realm of medicinal chemistry, the term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. mdpi.com The chroman ring system, and by extension this compound, fits this description. Its derivatives have been investigated for a wide range of biological activities.

The inherent antioxidant properties of the 6-hydroxychroman moiety make it a recurring theme in the design of novel therapeutic agents. For example, a well-known synthetic derivative, 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, commercially known as Trolox, is a water-soluble analog of vitamin E widely used as a standard in antioxidant assays. biosynth.comsigmaaldrich.com The core structure of this compound provides a versatile platform for chemical modification, allowing researchers to synthesize libraries of related compounds and explore their structure-activity relationships. The carboxylic acid group, in particular, offers a handle for creating amides, esters, and other derivatives, which can modulate the compound's physicochemical properties and biological target interactions. nih.gov The development of synthetic routes to access optically pure forms of chroman-2-carboxylic acid derivatives, such as 6-fluoro-chroman-2-carboxylic acid, underscores their importance as pivotal chiral building blocks in the pharmaceutical industry. rsc.org The broader coumarin (B35378) scaffold, which shares structural similarities, is also recognized as a versatile platform in drug development, with applications in creating anti-cancer agents. mdpi.comresearchgate.net

Historical Trajectory of Academic Inquiry into the Compound

Academic interest in the this compound scaffold is intrinsically linked to the study of vitamin E and other natural antioxidants. Early research focused on isolating and identifying the structures of tocopherols and tocotrienols. As the antioxidant mechanism of these compounds was elucidated, attention turned to simpler, synthetic analogs that retained the key functional groups.

The synthesis and study of Trolox, a methylated version of this compound, marked a significant point in the academic inquiry into this class of compounds. biosynth.comnih.gov Its commercial availability and water-solubility made it a convenient tool for studying antioxidant effects in biological systems. Over the years, research has expanded to include the synthesis of various derivatives with modifications on both the chroman ring and the carboxylic acid moiety. These studies have been crucial in developing a deeper understanding of the structure-activity relationships governing the antioxidant and other biological activities of this class of compounds. More recent research has focused on developing efficient and stereoselective synthetic methods to produce chiral 6-hydroxychroman-2-carboxylic acids and their derivatives, driven by the demand for enantiomerically pure building blocks for the synthesis of complex, biologically active molecules. nih.govrsc.org The continued exploration of this scaffold in medicinal chemistry and natural product synthesis indicates its enduring importance in scientific research.

Structure

3D Structure

属性

IUPAC Name |

6-hydroxy-3,4-dihydro-2H-chromene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9,11H,1,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPFJOJFTVSOOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)O)OC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465409 | |

| Record name | 6-hydroxychroman-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81498-19-3 | |

| Record name | 6-hydroxychroman-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Hydroxychroman 2 Carboxylic Acid and Its Congeners

Strategic Approaches to the Chroman Ring System

The formation of the chroman scaffold, a key structural motif, can be achieved through several strategic synthetic routes. These methods offer different advantages in terms of efficiency, substrate scope, and control over substitution patterns.

Cyclization Reactions for Chroman Core Formation

Intramolecular cyclization reactions are a cornerstone for the synthesis of the chroman ring system. A common and effective strategy involves the reaction of phenols with suitable three-carbon units. For instance, the reaction of a hydroquinone (B1673460) with an appropriate reagent can lead to the formation of the chroman ring. A concise method for the synthesis of the chiral 6-hydroxychroman core has been developed, which can be applied to the synthesis of various vitamin E and carboxyethyl hydroxychroman (CEHC) metabolites. nih.gov This approach often involves the coupling of a protected hydroquinone with a chiral synthon, followed by a cyclization step. nih.gov

Another powerful approach involves radical cascade cyclizations of o-allyloxybenzaldehydes, which has emerged as a significant strategy for synthesizing 3-substituted chroman-4-ones. researchgate.net This method allows for the incorporation of various functional groups at the C3-position. researchgate.net Additionally, triflimide-catalyzed annulations of o-hydroxy benzylic alcohols with alkenes provide a convergent synthesis of chromane (B1220400) derivatives from simple starting materials under mild conditions. chemrxiv.org This method is versatile, accommodating both allylsilanes and inexpensive alkenes. chemrxiv.org The intramolecular cyclization of a delta-hydroxy acid to a delta-lactone is another relevant transformation, illustrating the principles of ring closure that are fundamental to chroman synthesis. youtube.com

Hetero-Diels-Alder Reaction Pathways

The hetero-Diels-Alder (HDA) reaction is a powerful tool for the construction of heterocyclic systems, including the chroman core. semanticscholar.orgresearchgate.net This reaction typically involves the [4+2] cycloaddition of a heterodienophile with a diene. illinois.edu In the context of chroman synthesis, an oxa-Povarov reaction, which is an oxa-analogue of the well-known Povarov reaction, has been developed. nih.gov This reaction involves the formal inverse electron demand [4+2] cycloaddition of in situ-generated cationic aryl 2-oxadiene oxocarbenium ions with alkenes. nih.gov The generation of these intermediates is often promoted by a Lewis acid, such as tin(IV) chloride (SnCl₄). nih.gov The diastereoselectivity of the resulting chroman products can be influenced by the substitution pattern of the alkene used in the reaction. nih.gov

Furthermore, the HDA reaction can be rendered enantioselective through the use of chiral catalysts. illinois.edu Chiral Lewis acids have been shown to be effective in catalyzing the HDA reaction with good to excellent stereocontrol. illinois.edu This approach is particularly valuable for the synthesis of enantiomerically enriched chroman derivatives. The reaction of ortho-hydroxyphenyl-substituted para-quinone methides with α,β-unsaturated 2-acyl imidazoles, catalyzed by a chiral-at-metal rhodium complex, represents a significant advance in the catalytic asymmetric [4+2] cyclization to form chiral chroman skeletons. rsc.org

Oxidative Ring-Contractive Transformations from Related Scaffolds

Ring contraction is a synthetic strategy that can be employed to form carbocyclic and heterocyclic rings from larger ring systems. ntu.ac.uk This approach involves the rearrangement or extrusion of small molecules from a parent ring. ntu.ac.uk While not a direct method for the synthesis of the chroman ring itself, the principles of ring contraction can be applied to the synthesis of precursors or related structures. For example, oxidative ring contraction of cyclic α-formyl ketones promoted by hydrogen peroxide (H₂O₂) is a method used in natural product total synthesis to create chiral cyclic ketones. nih.gov This type of transformation highlights the potential for skeletal rearrangements in accessing complex molecular architectures. The efficiency of such syntheses can be significantly improved by employing a late-stage ring contraction strategy. ntu.ac.uk

The mechanism of these reactions often involves carbocation intermediates, and the stability of the resulting ring system can be a driving force for the transformation. youtube.comyoutube.com For instance, the contraction of a seven-membered ring to a more stable six-membered ring can be a favorable process. youtube.comyoutube.com

Skeletal Editing Methodologies for Chroman Scaffold Generation

Skeletal editing is an emerging and powerful strategy in organic synthesis that allows for the precise modification of the core framework of a molecule. nih.govresearchgate.netchinesechemsoc.org This approach enables the conversion of one ring system into another through single-atom insertions, deletions, or swaps. chinesechemsoc.org While direct skeletal editing to form a chroman ring is still a developing area, the underlying principles offer a conceptually new approach to its synthesis.

For example, strategies have been developed for the skeletal editing of pyridines, converting carbon-nitrogen atom pairs into carbon-carbon atom pairs. idw-online.de This involves a dearomatization step to generate more reactive intermediates, followed by cycloaddition and rearomatization. idw-online.de Such methodologies, although not yet applied directly to chroman synthesis, demonstrate the potential to access diverse molecular scaffolds from common starting materials. researchgate.net This approach could, in principle, be adapted to transform other heterocyclic systems into the chroman framework. The goal of this research is to develop mild and selective skeletal editing methods that can be applied to a wide range of synthetic challenges, including the synthesis of complex natural products. nih.gov

Stereoselective Synthesis of Chiral 6-Hydroxychroman-2-carboxylic Acid Enantiomers

The biological activity of many chroman derivatives is dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of specific enantiomers of this compound is of paramount importance.

Enantioselective Catalysis and Chiral Auxiliary Strategies

Enantioselective catalysis is a powerful strategy for the synthesis of chiral molecules from achiral starting materials. youtube.comyoutube.com In the context of chroman synthesis, chiral catalysts can be used to control the stereochemical outcome of key bond-forming reactions. For example, the enantioselective synthesis of chiral amines, which can be precursors to chroman derivatives, has been achieved through catalytic asymmetric hydrogenation. nih.gov

Chiral auxiliaries offer another robust method for achieving stereoselectivity. numberanalytics.comwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org This strategy has been widely used in a variety of reactions, including asymmetric alkylations and Michael additions. numberanalytics.comwikipedia.org The choice of the chiral auxiliary is critical for achieving high levels of stereoselectivity. numberanalytics.com

In the synthesis of chiral chromans, a chiral auxiliary can be incorporated into one of the starting materials. For instance, a chiral synthon derived from a naturally occurring chiral molecule can be used to construct the chroman core. nih.gov This approach has been successfully employed in the total synthesis of (S)-δ-CEHC, a metabolite of vitamin E, with high enantiomeric excess. nih.gov Chiral interlocking auxiliary strategies have also been developed for the synthesis of mechanically planar chiral rotaxanes, demonstrating the versatility of this concept in controlling stereochemistry in complex molecular architectures. nih.govresearchgate.net

Table 1: Synthetic Methodologies for Chroman Ring Formation

| Methodology | Description | Key Features |

|---|---|---|

| Cyclization Reactions | Intramolecular ring closure of a linear precursor. nih.govresearchgate.netchemrxiv.org | Direct formation of the chroman ring; can be adapted for stereoselective synthesis. nih.govresearchgate.net |

| Hetero-Diels-Alder Reactions | [4+2] cycloaddition of a diene and a heterodienophile. illinois.edunih.govrsc.org | Convergent approach; allows for the formation of multiple stereocenters. illinois.edursc.org |

| Oxidative Ring Contraction | Formation of a smaller ring from a larger one via oxidation. ntu.ac.uknih.gov | Can access strained ring systems; often used in complex natural product synthesis. ntu.ac.uknih.gov |

| Skeletal Editing | Precise modification of the molecular skeleton. nih.govresearchgate.netchinesechemsoc.orgidw-online.de | Novel approach; potential for diversification of molecular scaffolds. researchgate.netchinesechemsoc.org |

Table 2: Strategies for Stereoselective Synthesis

| Strategy | Description | Key Features |

|---|---|---|

| Enantioselective Catalysis | Use of a chiral catalyst to induce stereoselectivity. youtube.comyoutube.comnih.gov | Substoichiometric amounts of chiral material needed; high catalytic efficiency. youtube.com |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to control stereochemistry. nih.govnumberanalytics.comwikipedia.orgnih.govnumberanalytics.com | Predictable stereochemical outcomes; applicable to a wide range of reactions. numberanalytics.comwikipedia.org |

Diastereomeric Salt Formation and Resolution Techniques

The separation of enantiomers of chiral carboxylic acids, such as this compound, is a critical step in the synthesis of optically pure compounds. One established method to achieve this is through the formation of diastereomeric salts. This technique relies on the reaction of a racemic mixture of the carboxylic acid with an enantiomerically pure chiral resolving agent, typically a chiral base. libretexts.org The resulting products are diastereomeric salts, which, unlike enantiomers, possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. libretexts.org

The choice of the chiral resolving agent is crucial for the successful separation of the diastereomers. Commonly used resolving agents for acidic compounds include naturally occurring alkaloids like brucine, strychnine, and quinine, as well as synthetic chiral amines such as (S)-phenylethylamine. libretexts.orgnih.gov The efficiency of the resolution is dependent on the difference in solubility between the two diastereomeric salts formed.

A study on the resolution of trans-1,2-cyclohexanedicarboxylic acid, a dicarboxylic acid, using (S)-phenylethylamine demonstrated the importance of stoichiometry in the formation and separation of diastereomeric salts. nih.gov By controlling the molar ratio of the resolving agent to the racemic acid, different stoichiometric salts (mono-salt and di-salt) were formed, influencing the enantiomeric excess of the final product. nih.gov The less soluble salt, which precipitates from the solution, is enriched in one diastereomer. The separation is driven by differences in the crystal packing and intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are stronger in the less soluble salt. nih.gov After separation, the desired enantiomer of the carboxylic acid can be recovered by treating the diastereomeric salt with a strong acid. libretexts.org

Enzymatic Desymmetrization and Biocatalytic Synthesis Routes

Enzymatic methods offer a green and highly selective alternative to classical chemical resolution for obtaining enantiomerically pure this compound and its derivatives. These biocatalytic approaches often involve the use of enzymes, such as esterases, to selectively act on one enantiomer in a racemic mixture.

A practical enzymatic resolution method has been developed for 6-fluoro-chroman-2-carboxylic acids (FCCAs) utilizing two different esterases, EstS and EstR, which were isolated from Geobacillus thermocatenulatus. rsc.org In this process, the racemic methyl ester of 6-fluoro-chroman-2-carboxylate (MFCC) serves as the substrate. The esterase EstS selectively hydrolyzes the (S)-enantiomer of the ester to the corresponding (S)-FCCA, leaving the (R)-MFCC unreacted. Conversely, EstR selectively hydrolyzes the (R)-MFCC to (R)-FCCA. rsc.org This method achieves high enantiomeric excess (>99% for (S)-FCCA and 95-96% for (R)-FCCA) and can be performed in a biphasic system to enhance productivity. rsc.org Further innovation led to a "sequential biphasic batch resolution" using immobilized cells, simplifying the process. rsc.org

Derivatization Strategies for this compound

Synthesis of N-Substituted Amides and Hydrazides

The carboxylic acid group of this compound provides a versatile handle for the synthesis of various derivatives, including N-substituted amides and hydrazides. These derivatives are often synthesized to explore their biological activities.

N-Substituted Amides: The synthesis of N-substituted amides typically involves the reaction of the carboxylic acid or its activated derivatives (like acid chlorides or anhydrides) with a primary or secondary amine. youtube.com A series of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides have been synthesized and evaluated for their antioxidant activities. nih.govresearchgate.net Similarly, N-substituted phenylamides of 6-hydroxy-7-methoxychroman-2-carboxylic acid have been prepared and their potential as inhibitors of nuclear factor-kappaB has been investigated. researchgate.net The general synthesis of amides can be achieved by reacting a carboxylic acid with an amine, often requiring heat to drive the reaction to completion by removing the water formed. youtube.com Alternatively, more reactive carboxylic acid derivatives like acid chlorides react readily with amines, sometimes in the presence of a base to neutralize the HCl byproduct. youtube.com

Hydrazides: Hydrazides are synthesized by reacting a carboxylic acid or its ester derivative with hydrazine (B178648) hydrate (B1144303). mdpi.comresearchgate.netnih.gov For example, (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide was prepared by reacting the corresponding ethyl ester with hydrazine hydrate in methanol (B129727). mdpi.com These hydrazides can then be further reacted with various electrophiles, such as aldehydes, to form hydrazones, which are another class of compounds with potential biological applications. researchgate.netnih.gov The synthesis of hydrazides can sometimes be complicated by side reactions, such as the formation of pyrazolidinones when using α,β-unsaturated esters. mdpi.com

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid | Alkyl amine | N-alkyl amide | nih.govresearchgate.net |

| 6-hydroxy-7-methoxychroman-2-carboxylic acid | Substituted phenylamine | N-substituted phenylamide | researchgate.net |

| Carboxylic acid | Amine | N-substituted amide | youtube.com |

| Carboxylic acid ester | Hydrazine hydrate | Hydrazide | mdpi.comresearchgate.net |

| Cyanoacetylhydrazine | 3-acetylpyridine | Hydrazide-hydrazone | nih.gov |

Conjugation with Spin Labels for Biological Probing

Information on the direct conjugation of this compound with spin labels for biological probing was not found in the provided search results.

Preparation of Phosphate (B84403) Esters and Phosphatidyl Derivatives

The hydroxyl group on the chroman ring of this compound allows for the preparation of phosphate esters. The synthesis of phosphate esters can be achieved through various methods. One general approach involves the reaction of an alcohol with a phosphoric acid material, such as orthophosphoric acid or polyphosphoric acid, often under heating and reduced pressure to remove water as it is formed. google.com The reaction can be facilitated by the presence of a base. google.com

Another method for preparing phosphate esters involves the activation of alcohols. For instance, the reaction of dibenzyl hydrogen phosphate with an alcohol in the presence of diethyl azodicarboxylate and triphenylphosphine, followed by catalytic hydrogenation, yields the corresponding phosphate ester. semanticscholar.org

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Alcohol | Phosphoric acid | Phosphate ester | google.com |

| Alcohol | Dibenzyl hydrogen phosphate, diethyl azodicarboxylate, triphenylphosphine | Phosphate ester | semanticscholar.org |

Formation of Nitroalkene-Chromanol Adducts

Information specifically on the formation of nitroalkene-chromanol adducts from this compound was not available in the search results.

Design and Synthesis of Fluorescent Analogs for Mechanistic Studies

To elucidate the mechanisms of action and track the spatiotemporal distribution of this compound within biological systems, fluorescent analogs serve as indispensable tools. The design of such probes involves the covalent attachment of a fluorophore to the chroman scaffold without significantly perturbing its intrinsic chemical properties.

A common strategy for introducing fluorescence is through the derivatization of the phenolic hydroxyl group at the C6 position. This can be achieved by etherification with a linker arm that terminates in a reactive group suitable for conjugation with a fluorophore. For instance, the hydroxyl group can be alkylated with a bifunctional reagent, such as a haloalkanol, which can then be coupled to a fluorescent dye.

The choice of fluorophore is critical and depends on the specific application, considering factors like quantum yield, photostability, and excitation/emission wavelengths. Commonly employed fluorophores for such purposes include coumarins, fluoresceins, and rhodamines. The synthesis of fluorescent coumarin (B35378) derivatives, for example, can be accomplished through the Pechmann condensation of a substituted phenol (B47542) with a β-keto ester, a reaction that could be adapted for the this compound core. quizlet.comresearchgate.net Another approach involves the palladium-catalyzed synthesis of coumarins from phenols and propiolic acid esters. nih.gov

The general synthetic approach for a fluorescent analog of this compound can be envisioned as a multi-step process:

Protection of the Carboxylic Acid: The carboxylic acid group at C2 is first protected, for example, as an ester, to prevent its interference in subsequent reactions.

Fluorophore Attachment: The phenolic hydroxyl group at C6 is then reacted with a linker-fluorophore conjugate. This might involve an ether linkage formation.

Deprotection: Finally, the protecting group on the carboxylic acid is removed to yield the desired fluorescent analog.

The photophysical properties of the resulting fluorescent analogs would need to be thoroughly characterized to ensure their suitability for mechanistic studies. This includes determining their absorption and emission spectra, quantum yields, and lifetimes. rsc.org

Functionalization at Specific Chroman Ring Positions (e.g., C2, C5, C7, C8)

The ability to introduce substituents at specific positions on the chroman ring is paramount for structure-activity relationship (SAR) studies and for fine-tuning the molecule's properties. Advanced methodologies, particularly transition-metal-catalyzed C-H functionalization, have emerged as powerful tools for achieving such regioselective modifications. acs.orgresearchgate.netnih.gov The directing effects of the inherent functional groups, namely the hydroxyl and carboxylic acid moieties, play a crucial role in determining the site of functionalization. nih.gov

Functionalization at the C2 Position

The C2 position of the chroman ring is a primary site for introducing diversity. A modular, three-step synthesis of 2-alkyl- and 2-arylchromans has been reported, which involves a Heck coupling of allylic alcohols with 2-iodophenols, followed by reduction and a Mitsunobu cyclization. organic-chemistry.org This approach offers a versatile platform for creating a library of C2-substituted chromans. An asymmetric variant using a Noyori-catalyzed ketone reduction can produce enantiomerically pure compounds. organic-chemistry.org

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Iodophenol, Allyl alcohol | 1. Pd(OAc)₂, P(t-Bu)₃, K₂CO₃, DMA, 100 °C; 2. NaBH₄, MeOH; 3. PPh₃, DIAD, THF | 2-Methylchroman | - | organic-chemistry.org |

| 2-Iodophenol, Cinnamyl alcohol | 1. Pd(OAc)₂, P(t-Bu)₃, K₂CO₃, DMA, 100 °C; 2. NaBH₄, MeOH; 3. PPh₃, DIAD, THF | 2-Phenylchroman | - | organic-chemistry.org |

Table 1: Synthesis of C2-Substituted Chromans

Functionalization at the C5 Position

The C5 position, being ortho to the hydroxyl group, is a potential site for directed C-H functionalization. The hydroxyl group can act as a directing group in metal-catalyzed reactions. For the related chromone (B188151) scaffold, the ketone group directs functionalization to the C5 position. nih.gov Palladium-catalyzed C-H functionalization has been shown to be effective for the ortho-functionalization of phenols. acs.orgresearchgate.net It is plausible that similar strategies could be adapted for this compound, potentially requiring protection of the carboxylic acid and optimization of the directing group strategy.

Functionalization at the C7 and C8 Positions

Functionalization at the C7 and C8 positions is more challenging due to their remote location from the existing functional groups. However, recent advances in C-H activation offer potential solutions. For instance, rhodium(III)-catalyzed C-H carbenoid functionalization directed by a sulfonamide group has been developed for ortho-functionalization, which could be conceptually applied. rsc.org Iridium-catalyzed C-H borylation is another powerful tool for the late-stage functionalization of complex molecules and could potentially be used to introduce a boryl group at the C7 or C8 position, which can then be further derivatized. nih.govchemrxiv.org The regioselectivity would likely be influenced by the steric and electronic environment of the chroman ring.

A summary of potential catalytic systems for the functionalization of the chroman ring is presented below:

| Position | Catalyst System | Type of Functionalization | Reference |

| C2 | Palladium/Phosphine Ligand | Arylation/Alkylation (via Heck) | organic-chemistry.org |

| C5 | Palladium(II) | Arylation/Alkylation (directed by OH) | acs.orgresearchgate.net |

| C7 | Rhodium(III) or Iridium(III) | Carbenoid Insertion/Borylation | rsc.orgnih.gov |

| C8 | Iridium(III) | Borylation | nih.govchemrxiv.org |

Table 2: Potential Catalytic Systems for Chroman Ring Functionalization

The development of these advanced synthetic methodologies is instrumental in expanding the chemical space around the this compound scaffold. The ability to synthesize fluorescent analogs and to selectively functionalize the chroman ring at various positions will undoubtedly accelerate the discovery of new congeners with enhanced or novel properties for a wide range of applications.

Mechanistic Elucidation of Biological Activities of 6 Hydroxychroman 2 Carboxylic Acid and Its Analogs in Preclinical Models

Investigation of Radical Scavenging Mechanisms

The antioxidant capabilities of 6-hydroxychroman-2-carboxylic acid are primarily manifested through its efficiency as a radical scavenger. This activity is crucial in mitigating oxidative stress, a condition implicated in the pathogenesis of numerous diseases. The mechanisms behind this radical scavenging potential involve intricate kinetic processes and specific chemical pathways.

Analogs of this compound have demonstrated the ability to interrupt the propagation phase of lipid peroxidation by trapping chain-carrying lipid peroxyl radicals. nih.gov This action is a hallmark of chain-breaking antioxidants. The kinetics of this process are often evaluated in comparison to Trolox, a water-soluble analog of vitamin E, which is widely used as a benchmark standard in antioxidant capacity assays. nih.govbiosynth.com The rate at which these compounds trap peroxyl radicals is a critical determinant of their protective efficacy against oxidative damage. Studies on related 6-hydroxychroman structures show they provide significant, concentration-dependent protection against lipid peroxidation at micromolar concentrations, indicating efficient trapping kinetics. nih.gov The efficacy of this trapping is enhanced by methyl groups on the aromatic ring, which contribute to the stabilization of the resulting radical. nih.gov

The principal mechanism by which this compound and its analogs exert their antioxidant effects is through Hydrogen Atom Transfer (HAT). nih.gov In this process, the antioxidant molecule donates its phenolic hydrogen atom from the 6-hydroxy group to a free radical, thereby neutralizing the radical and terminating the oxidative chain reaction. nih.govnih.gov The driving force for this reaction is the bond dissociation energy (BDE) of the phenolic O-H bond; a lower BDE facilitates easier hydrogen donation. nih.gov The chroman ring structure, particularly the presence of electron-donating groups, helps to lower this BDE and stabilize the resulting phenoxyl radical, making the HAT process highly efficient. nih.gov This mechanism is fundamental to the quenching of various reactive oxygen species (ROS), including peroxyl radicals. nih.gov

Preclinical Assessment of Anti-proliferative Mechanisms

Beyond radical scavenging, the biological effects of this compound analogs extend to the modulation of cellular proliferation. Research using in vitro cancer models has begun to uncover the anti-proliferative potential of these compounds and the underlying molecular mechanisms.

While the analog Trolox by itself does not exhibit strong direct cytotoxicity, it has been shown to significantly enhance the anti-proliferative effects of other therapeutic agents. In studies involving the human breast cancer cell line MCF-7, pretreatment with Trolox potentiated the cytotoxicity of curcumin (B1669340), a natural compound with known anticancer properties. nih.gov This synergistic effect was concentration-dependent, with the half-maximal inhibitory concentration (IC₅₀) of curcumin decreasing substantially in the presence of Trolox. nih.gov This suggests that while not a primary cytotoxic agent on its own, this compound and its analogs can modulate cellular responses to chemotherapy.

Table 1: Effect of Trolox on the Cytotoxicity of Curcumin in A2780 Cancer Cells

| Treatment | IC₅₀ of Curcumin (µM) |

| Curcumin alone | ~5.4 |

| Curcumin + 10 µM Trolox | 0.58 |

| Curcumin + 100 µM Trolox | 0.31 |

This table is generated from data presented in a study by Ji et al. (2012), demonstrating the synergistic effect of Trolox on curcumin's cytotoxicity. nih.gov

The mechanisms underlying the anti-proliferative effects of these compounds involve the induction of both cytostatic (cell cycle arrest) and apoptotic (programmed cell death) pathways.

In glioblastoma cells, Trolox has been observed to inhibit cell cycle progression. nih.gov This cytostatic effect is linked to the upregulation of the tumor suppressor protein p53, a critical regulator of cell growth and apoptosis. nih.gov The p53 protein can, in turn, induce cell cycle inhibitors like p21, leading to growth arrest. nih.govnih.gov

When combined with curcumin in MCF-7 cells, Trolox promotes apoptosis. nih.gov This pro-apoptotic effect is characterized by key molecular events, including the cleavage of Poly (ADP-ribose) polymerase (PARP) and the activation of caspase-3, an essential executioner caspase in the apoptotic cascade. nih.gov Furthermore, this combination treatment modulates the expression of Bcl-2 family proteins, down-regulating the anti-apoptotic proteins Bcl-2 and Bcl-xL while up-regulating the pro-apoptotic protein Bad. nih.gov The induction of apoptosis in MCF-7 cells is often dependent on caspase activation, which ultimately leads to the dismantling of the cell. nih.gov

Modulation of Inflammatory and Oxidative Stress Pathways

Inhibition of Nuclear Factor-KappaB (NF-κB) Activity

Research has demonstrated that analogs of this compound can effectively inhibit the activity of nuclear factor-kappaB (NF-κB), a key regulator of inflammatory responses. A study involving a series of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(substituted)phenylamides revealed their potential to suppress NF-κB activation in lipopolysaccharide (LPS)-stimulated macrophage RAW 264.7 cells. The inhibitory potency of these compounds was found to be influenced by the nature of the substituent on the phenyl ring. Specifically, compounds with electron-withdrawing groups like -CH3, -CF3, or -Cl showed significant inhibitory activity, with IC50 values ranging from 6.0 to 60.2 microM. nih.gov In contrast, analogs bearing -OH or -OCH3 substituents were inactive. nih.gov The most potent compound in this series featured a 4-Cl substituent on the phenyl ring and exhibited four times the potency of the reference compound KL-1156. nih.gov This highlights the critical role of the molecular structure in the NF-κB inhibitory activity of these chroman derivatives. The interaction between the NF-κB and Nrf2 signaling pathways is also a crucial aspect of the anti-inflammatory effects, with Nrf2 activation potentially inhibiting NF-κB activity. nih.gov

Interaction with Nrf2 Signaling Pathways

The nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary regulator of cellular defense against oxidative stress. nih.govresearchgate.net Carboxylic acids, including this compound and its analogs, have been identified as potential activators of this pathway. researchgate.neteurekaselect.com Under normal conditions, Nrf2 is bound to its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. nih.govresearchgate.net However, in the presence of oxidative or electrophilic stress, Nrf2 is released from Keap1 and translocates to the nucleus. nih.govresearchgate.net In the nucleus, Nrf2 binds to the antioxidant response element (ARE), leading to the transcription of a wide array of cytoprotective genes that encode for antioxidant proteins and phase II detoxifying enzymes. nih.govresearchgate.netmdpi.com

The activation of the Nrf2/ARE pathway by certain compounds can enhance the cellular antioxidant capacity, thereby mitigating oxidative damage. researchgate.net For instance, some phytochemicals are known to activate Nrf2, which may help in reducing the adverse health effects of oxidants. researchgate.net The interplay between Nrf2 and other signaling pathways, such as the NF-κB pathway, is also significant, as Nrf2 activation can suppress inflammation by inhibiting NF-κB. nih.gov This crosstalk underscores the multifaceted role of Nrf2 in cellular protection. nih.gov

Suppression of Lipid Peroxidation Processes in Biological Systems

This compound and its derivatives have shown significant efficacy in suppressing lipid peroxidation, a key process in cellular injury mediated by oxidative stress. Novel 6-hydroxychroman-2-carbonitrile compounds, for example, have demonstrated concentration-dependent protection against superoxide-dependent, iron-promoted myocardial phospholipid peroxidation at sub- to low-micromolar concentrations. nih.gov The mechanism of action for these compounds appears to be the trapping of chain-carrying lipid peroxyl radicals, thereby interrupting the propagation phase of peroxidation. nih.gov

Structure-activity relationship studies have revealed that the antiperoxidant activity is influenced by substitutions on the chroman ring. Methyl groups on the aromatic ring tend to enhance activity, while hydrophobic groups on the pyran ring can diminish it. nih.gov Notably, a derivative with a catechol moiety was found to be approximately ten times more potent than alpha-tocopherol, a well-known antioxidant. nih.gov These findings suggest that 6-hydroxychroman-based compounds represent a promising class of antioxidants for mitigating diseases where lipid peroxidation is a contributing factor. nih.gov

Enzyme Inhibition Studies (e.g., Lipoxygenase, Cyclooxygenase)

The enzymes cyclooxygenase (COX) and lipoxygenase (LOX) are key players in the inflammatory cascade, catalyzing the conversion of arachidonic acid into pro-inflammatory mediators. nih.gov Dual inhibition of both COX and 5-LOX is considered a valuable strategy for developing safer anti-inflammatory drugs. nih.govunamur.be Long-chain carboxychromanols, which are metabolites of vitamin E and structurally related to this compound, have been identified as potent inhibitors of cyclooxygenases. nih.gov

The inhibitory activity of these carboxychromanols is attributed to their carboxylic acid group, which can interact with key amino acid residues like Tyr-355 and Arg-120 in the active site of COX enzymes. nih.gov For instance, 9'- and 13'-carboxychromanol inhibit COX-2 with IC50 values of 6 µM and 4 µM, respectively. nih.gov The length of the carboxylated side chain and the conformation of the chroman moiety within the enzyme's binding pocket are crucial for their inhibitory potency. nih.gov Furthermore, research has shown that modifying known COX inhibitors by replacing the carboxylic acid group with other functional groups can shift their activity towards LOX inhibition. nih.gov This highlights the potential for designing dual COX/LOX inhibitors based on the chroman scaffold. nih.govunamur.be

Preclinical Studies on Neuroprotective Mechanisms

The neuroprotective potential of compounds related to this compound is an active area of research. Flavonoids, which share structural similarities, have been extensively studied for their ability to counteract oxidative stress, inflammation, and cytotoxicity in the nervous system. mdpi.com These compounds can modulate various cellular pathways, including the activation of the Nrf2/ARE system, which protects neurons from oxidative damage and cell death. mdpi.com

Neuroprotective agents often work by reducing the production of reactive oxygen species, inhibiting inflammatory cytokine formation by microglia and astrocytes, and modulating regulatory proteins like NF-κB. mdpi.com Some agents also support neurogenesis and neuroplasticity, further contributing to brain health. mdpi.com The ability of certain molecules to cross the blood-brain barrier is a critical factor in their therapeutic potential for neurodegenerative diseases. mdpi.com While direct preclinical studies on this compound for neuroprotection are emerging, the established mechanisms of related compounds provide a strong rationale for its investigation in this context. edgccjournal.org

Antiepileptic Activity Mechanisms in Preclinical Models

Preclinical models are essential for identifying and characterizing the antiepileptic potential of new chemical entities. nih.gov The mechanisms underlying the antiepileptic activity of various drugs often involve the modulation of ion channels and neurotransmitter systems. nih.gov For instance, some antiepileptic drugs act by blocking sodium channels, enhancing the activity of GABAergic systems, or inhibiting glutamate (B1630785) receptors. nih.gov

Oxidative stress is also implicated in the pathophysiology of epilepsy, with seizures leading to an increase in reactive oxygen species and subsequent neuronal damage. nih.gov Therefore, compounds with antioxidant properties may exert antiepileptic effects. The 6-hydroxychroman-2-carbonitrile derivatives, which are potent inhibitors of lipid peroxidation, represent a class of compounds with potential antiepileptic activity due to their ability to mitigate seizure-induced oxidative stress. nih.gov The development of new antiepileptic drugs often relies on a variety of in vivo and in vitro models that can predict clinical efficacy, including models of therapy-resistant epilepsy. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques for 6 Hydroxychroman 2 Carboxylic Acid

High-Resolution Spectroscopic Techniques for Structural Confirmation

High-resolution spectroscopy is indispensable for the unambiguous confirmation of the chemical structure of 6-hydroxychroman-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, CP/MAS NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound by providing information on the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The acidic proton of the carboxylic acid group is highly deshielded and appears as a broad singlet in the downfield region, typically between 10-12 ppm. libretexts.org Protons on the carbon adjacent to the carboxylic acid are found in the 2-3 ppm range. libretexts.org The aromatic protons on the chroman ring will exhibit characteristic splitting patterns depending on their substitution.

Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR: For solid-state analysis, CP/MAS NMR is employed. This technique can overcome the line broadening seen in solid samples to provide high-resolution spectra. It is particularly useful for studying conformational dynamics and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. mdpi.comifj.edu.pl Differences in chemical shifts between solution and solid-state spectra can indicate the formation of structures like hydrogen-bonded dimers. ifj.edu.pl

Table 1: Typical NMR Data for Chroman and Carboxylic Acid Moieties This table presents typical chemical shift ranges for the key functional groups found in this compound. Actual values can vary based on the specific molecular environment and solvent.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Carboxylic Acid (-COOH) | 10 - 12 (broad singlet) |

| ¹H | Protons adjacent to COOH | 2 - 3 |

| ¹H | Aromatic Protons | 6.5 - 8.0 |

| ¹³C | Carbonyl Carbon (-C=O) | 170 - 180 |

| ¹³C | Aromatic Carbons | 110 - 160 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. nih.govresearchgate.net Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places, allowing for the confident assignment of a unique molecular formula. nih.gov

Fragmentation Analysis: In addition to providing the molecular ion peak, HRMS coupled with tandem mass spectrometry (MS/MS) induces fragmentation of the parent molecule. The resulting fragmentation pattern provides valuable structural information by revealing characteristic losses of functional groups. For instance, the fragmentation of a carboxylic acid often shows a loss of CO₂ (44 Da) and H₂O (18 Da). Analyzing these fragments helps to piece together the molecule's structure and confirm the connectivity of its different parts. researchgate.net

Table 2: Expected HRMS Data for this compound This table outlines the expected high-resolution mass spectrometry data for the parent compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₄ |

| Exact Mass | 194.0579 g/mol . nih.gov |

| Common Fragmentation Losses | CO₂, H₂O |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to the hydroxyl (-OH), carbonyl (C=O), and carbon-oxygen (C-O) groups.

The most prominent features in the IR spectrum of a carboxylic acid are the very broad O-H stretching band, which typically appears in the region of 3300-2500 cm⁻¹, and the strong carbonyl (C=O) stretching band between 1760-1690 cm⁻¹. orgchemboulder.com The broadness of the O-H stretch is a result of strong hydrogen bonding, often leading to the formation of dimers in the solid state and in concentrated solutions. orgchemboulder.comspectroscopyonline.com The C-O stretching vibration is typically observed in the 1320-1210 cm⁻¹ region. orgchemboulder.com

Table 3: Characteristic IR Absorption Frequencies for this compound This table summarizes the key IR absorption bands expected for the compound's functional groups.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3300 - 2500 | Strong, Very Broad |

| Carbonyl (C=O) | C=O Stretch | 1760 - 1690 | Strong |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium |

| Carboxylic Acid | O-H Bend | 1440 - 1395 and 950 - 910 | Medium, Broad |

UV-Visible (UV-Vis) Spectroscopy for Electronic Structure and Reaction Monitoring

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by measuring the absorption of ultraviolet and visible light. The absorption of light in this region corresponds to the promotion of electrons from lower energy orbitals to higher energy orbitals.

Unconjugated carboxylic acids typically have an absorption maximum (λmax) around 210 nm, which is often too low to be of significant practical use for characterization. libretexts.org However, the presence of the aromatic chroman ring in this compound will result in absorption at longer wavelengths due to π to π* transitions within the benzene (B151609) ring. The presence of the hydroxyl group, an auxochrome, can further shift the absorption maxima. While not as structurally informative as NMR or IR, UV-Vis spectroscopy is a valuable tool for quantitative analysis and for monitoring reactions involving the chromophore of the molecule. researchgate.net Carbonyl groups themselves can exhibit weak n to π* transitions in the 270-300 nm range. masterorganicchemistry.com

Circular Dichroism (CD) for Absolute Configuration Determination in Chiral Analogs

Since this compound possesses a chiral center at the C2 position, it can exist as two enantiomers. Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. hebmu.edu.cn CD measures the differential absorption of left and right circularly polarized light. hebmu.edu.cn

For chiral analogs of this compound, the CD spectrum will show characteristic positive or negative Cotton effects. By comparing the experimental CD spectrum with theoretically calculated spectra for the possible enantiomers (e.g., using density functional theory, DFT), the absolute configuration (R or S) can be unambiguously assigned. nih.govresearchgate.net This technique is particularly crucial in stereoselective synthesis and in understanding the biological activity of chiral compounds, as different enantiomers can have distinct biological effects.

Chromatographic Separation and Detection Methods for Compound Analysis

Chromatographic techniques are essential for the purification, isolation, and quantitative analysis of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of carboxylic acids. nih.gov For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water, acetonitrile, or methanol (B129727) with an acid modifier to suppress ionization).

Detection in HPLC can be achieved using a UV detector, capitalizing on the UV absorbance of the aromatic chroman ring. For more sensitive and selective detection, HPLC can be coupled with a mass spectrometer (LC-MS). nih.gov LC-MS provides both retention time data from the chromatography and mass-to-charge ratio information from the mass spectrometer, allowing for highly confident identification and quantification, even at low concentrations. nih.gov Gas chromatography-mass spectrometry (GC-MS) can also be utilized, often requiring derivatization of the carboxylic acid and hydroxyl groups to increase their volatility. nih.gov

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection

High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ED) stands as a powerful method for the analysis of electroactive compounds like this compound. This technique is particularly advantageous for detecting compounds that can be easily oxidized or reduced. The phenolic hydroxyl group on the chroman ring of this compound makes it an ideal candidate for sensitive electrochemical detection.

The principle of HPLC-ED involves the separation of the analyte from a sample mixture via an HPLC column, followed by its detection in an electrochemical cell. As the analyte elutes from the column and passes over the electrode surface, a potential is applied. This potential is sufficient to cause the oxidation of the hydroxyl group on the phenolic ring, generating a measurable electrical current. The magnitude of this current is directly proportional to the concentration of the analyte, allowing for precise quantification.

One of the primary advantages of HPLC-ED is its high sensitivity and selectivity, often eliminating the need for derivatization, which is sometimes required for other detection methods like UV absorbance, especially for compounds lacking strong chromophores. nih.gov For carboxylic acids, HPLC-ED can offer a complete analysis in a relatively short time frame, with separation often achieved within 10 minutes. nih.gov The low limit of detection, potentially reaching the picomole (pmol) level, makes this technique highly suitable for trace analysis in biological samples such as plasma and urine. nih.gov

Gas Chromatography-Mass Spectrometry (GC/MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC/MS) is a cornerstone technique for the profiling of metabolites, including derivatives of this compound, such as the carboxyethyl-hydroxychroman (CEHC) metabolites of vitamin E. nih.gov This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection power of mass spectrometry, making it ideal for identifying and quantifying trace-level compounds in complex biological fluids. nih.govnih.gov

The analytical process typically involves the extraction of the metabolites from the biological matrix (e.g., plasma or urine), followed by a chemical derivatization step. nih.govresearchgate.net Derivatization, often by silylation to create trimethylsilyl (B98337) (TMS) derivatives, is necessary to increase the volatility and thermal stability of the polar carboxylic acid and hydroxyl groups, making them amenable to GC analysis. researchgate.net

The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas through a long, thin capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coating the column and the mobile gas phase. mdpi.com The temperature of the column is carefully programmed to increase over time, allowing for the sequential elution of compounds based on their boiling points and chemical properties. nih.govmdpi.com

As the separated compounds exit the GC column, they enter the ion source of the mass spectrometer. Here, they are bombarded with electrons, causing them to ionize and fragment into characteristic patterns. These patterns, or mass spectra, serve as a "molecular fingerprint" for each compound, allowing for unambiguous identification. researchgate.net The mass spectrometer then separates these ions based on their mass-to-charge ratio, and a detector measures their abundance.

A GC/MS-based assay has been successfully developed and applied to measure the major metabolites of α- and γ-tocopherol, namely α-CEHC (2,5,7,8-tetramethyl-2-(β-carboxyethyl)-6-hydroxychroman) and γ-CEHC (2,7,8-trimethyl-2-(β-carboxyethyl)-6-hydroxychroman), in human plasma. nih.gov This method provides a versatile and accurate means for assessing these important vitamin E metabolites. nih.gov

Table 1: GC/MS Method Parameters for CEHC Metabolite Analysis

| Parameter | Value/Description | Source |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC/MS) | nih.gov |

| Sample Type | Human Plasma | nih.gov |

| Minimum Sample Volume | 500 µL | nih.gov |

| Linearity Range | 0.0025 - 1 µM (for deuterated standards) | nih.gov |

| Detection Limit (α-CEHC) | 2.5 nmol/L | nih.gov |

| Detection Limit (γ-CEHC) | 5 nmol/L | nih.gov |

Table 2: Plasma Concentrations of CEHC Metabolites in Unsupplemented Healthy Subjects

| Metabolite | Mean Plasma Concentration (± SD) | Source |

|---|---|---|

| α-CEHC | 12.6 ± 7.5 nmol/L | nih.gov |

| γ-CEHC | 160.7 ± 44.9 nmol/L | nih.gov |

Computational Chemistry and Molecular Modeling Studies of 6 Hydroxychroman 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules like 6-hydroxychroman-2-carboxylic acid at the atomic level.

Density Functional Theory (DFT) for Conformational Analysis and Stability

The conformational analysis of similar structures, like 2-hydroxyaryl Schiff thiosemicarbazones, has also been effectively performed using DFT calculations to understand the various possible stable states of the molecules. rsc.org These studies highlight the capability of DFT to elucidate the intricate details of molecular geometry, which is a critical first step in understanding a molecule's reactivity and interaction with biological systems.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Optical Rotation)

Quantum chemical calculations are instrumental in predicting spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. A notable application is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. For a series of 2,2-dimethylchroman-4-one (B181875) derivatives, DFT calculations at the B3LYP/6-311+G(2d,p) level of theory in a chloroform (B151607) solvent model have shown a strong correlation between the theoretically predicted and experimentally measured ¹H and ¹³C NMR chemical shifts, particularly for the aromatic portion of the molecule. mdpi.com This demonstrates the accuracy of modern computational methods in reproducing experimental spectroscopic data.

The general approach involves using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. While challenges can arise in accurately predicting chemical shifts for all parts of a complex molecule, the correlation for specific moieties can be very reliable. mdpi.com The ability to predict such parameters is invaluable for confirming molecular structures and understanding the electronic environment of different atoms within the molecule.

| Computational Method | Application | Relevant Findings on Similar Structures |

| DFT (B3LYP/6-31G(d)) | Conformational Analysis | Provides optimized geometries and stable conformers of chroman derivatives. mdpi.com |

| DFT (B3LYP/6-311+G(2d,p)) with GIAO | NMR Chemical Shift Prediction | Good correlation between calculated and experimental ¹H and ¹³C NMR chemical shifts for the aromatic ring of chroman-4-ones. mdpi.com |

Molecular Docking Investigations with Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme.

For example, molecular docking studies on chromone (B188151) derivatives, which share the core chroman structure, have been performed to elucidate their binding modes with various enzymes. nih.gov In a study of 3-hydroxypyridine-4-one derivatives as anti-tyrosinase agents, molecular docking was used to rationalize the observed inhibitory activity by examining the interactions within the enzyme's active site. nih.gov Similarly, for a series of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, molecular docking was employed to identify potential binding targets and understand the structural basis for their cytotoxic effects. nih.gov These studies typically reveal key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex. While specific docking studies on this compound are not extensively reported, the methodology applied to these related compounds demonstrates the potential to identify its putative biological targets and guide the design of more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are crucial for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for a particular biological effect.

For chromone derivatives, which are structurally related to this compound, 3D-QSAR studies using Molecular Field Analysis (MFA) have been conducted to investigate their antioxidant activity. nih.govnih.gov These models use steric and electrostatic fields around the molecules to correlate with their radical scavenging activities. The resulting models can be highly predictive, as demonstrated by a study on synthetic chromone derivatives where the model showed a good correlation coefficient (r²) of 0.868 and a cross-validated coefficient (q²) of 0.771. nih.gov

In another example, 2D-QSAR models have been developed for 3-iodochromone derivatives to understand their fungicidal activity. frontiersin.org These models identified key molecular descriptors, such as electronic and topological parameters, that influence the biological activity. The successful application of QSAR to these related scaffolds suggests that a similar approach could be effectively used for this compound derivatives to optimize their desired biological properties, such as antioxidant or anti-inflammatory effects.

| QSAR Model Type | Compound Class | Biological Activity | Key Findings |

| 3D-QSAR (MFA) | Synthetic Chromone Derivatives | Antioxidant (DPPH scavenging) | Generated a predictive model based on steric and electrostatic fields. nih.gov |

| 2D-QSAR (MLR, PCR, PLS) | 3-Iodochromone Derivatives | Fungicidal | Identified key molecular descriptors influencing activity. frontiersin.org |

Investigation of Proton Transfer Dynamics and Intramolecular Hydrogen Bonding Interactions

The presence of the hydroxyl and carboxylic acid groups in this compound makes it a candidate for intramolecular proton transfer, a process that can be crucial for its chemical reactivity and photophysical properties. Computational studies, particularly using DFT, can map the potential energy surface for such reactions.

Research on the closely related 3-hydroxychromone derivatives has systematically investigated the intramolecular proton transfer (IPT) mechanisms in both the ground and excited electronic states. rsc.org These studies construct potential energy curves to determine the energy barriers for the proton to move from the hydroxyl group to the carbonyl oxygen. It was found that the IPT process is often more favorable in the excited state (ESIPT) due to changes in the electronic structure upon photoexcitation. rsc.org The strength of the intramolecular hydrogen bond is a key factor influencing the rate and feasibility of proton transfer. This can be analyzed through methods like Natural Bond Orbital (NBO) analysis, which provides insights into the charge distribution and orbital interactions. rsc.org Understanding these dynamics is essential for applications in areas such as molecular switches and fluorescent probes.

Prediction of Pharmacokinetic Parameters (ADME) for Designed Derivatives

In the process of drug design, it is crucial to consider the pharmacokinetic properties of a compound, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico methods are now routinely used to predict these properties for designed derivatives before their synthesis, saving time and resources.

Computational tools can predict a range of ADME-related properties, such as oral bioavailability, blood-brain barrier penetration, and adherence to drug-likeness rules like Lipinski's Rule of Five. For example, a study on novel arachidonic acid carbamate (B1207046) derivatives included the computation of their ADME properties to assess their potential as drug candidates. nih.gov Similarly, ADME analyses were performed for 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, which showed desirable drug-likeness and oral bioavailability characteristics for the most promising compounds. nih.gov For derivatives of this compound, these predictive models can be used to virtually screen a library of potential modifications to identify candidates with a favorable pharmacokinetic profile, thereby increasing the likelihood of developing a successful therapeutic agent.

常见问题

Q. What synthetic methodologies are commonly employed for 6-hydroxychroman-2-carboxylic acid, and how do reaction conditions affect yield?

The synthesis involves condensation reactions using coupling agents like EDCI/HOBt, followed by Boc deprotection with trifluoroacetic acid (TFA). Reaction conditions such as solvent choice (CH₂Cl₂), base (Et₃N), and time (6–15 hours) significantly influence yield (e.g., 58–76% for amide derivatives). Purification via silica gel chromatography with hexane/ethyl acetate gradients is standard. Comparative studies highlight that electron-donating substituents enhance intermediate stability .

Q. Which analytical techniques are most reliable for structural confirmation of this compound derivatives?

Single-crystal X-ray diffraction (resolution ≤0.027 Å) provides definitive structural validation. Complementary methods include:

Q. How should researchers assess the antioxidant activity of this compound in vitro?

Standardized assays include:

- DPPH/ORAC : Measure radical scavenging at 0.1–10 mM concentrations under controlled oxygen tension.

- Cell-free vs. cellular models : Compare activity in H₂O₂-induced oxidative stress (e.g., HEK293 cells) with pure chemical systems. Calibrate using Trolox equivalents and validate via kinetic studies to establish reaction mechanisms .

Advanced Research Questions

Q. How can conflicting data on logP values for this compound be resolved?

Use shake-flask HPLC with octanol-water partitioning (pH 7.4) to measure hydrophobicity. Computational tools (e.g., Molinspiration) predict logP using SMILES notation, while experimental validation via reversed-phase HPLC (C18 column, acetonitrile/water gradient) accounts for ionization effects. Apply Henderson-Hasselbalch corrections for pH-dependent solubility .

Q. What computational approaches optimize the synthesis of this compound derivatives?

- DFT calculations : Model transition states (B3LYP/6-311+G(d,p)) to compare activation energies for cyclization pathways (e.g., 5-exo vs. 6-endo).

- Fukui indices : Predict electrophilic attack sites on the chroman ring.

- Solvent effects : Correlate HOMO-LUMO gaps with reaction rates in polar aprotic solvents (e.g., DMF vs. THF) .

Q. How do researchers address discrepancies in reported bioactivity across neurodegenerative disease models?

Standardize protocols using:

- In vitro : Aβ42-induced neurotoxicity in SH-SY5Y cells (MTT assay).

- In vivo : APP/PS1 transgenic mice with Morris water maze testing. Measure brain penetrance via LC-MS/MS after oral dosing (50 mg/kg) and validate anti-inflammatory effects through microglial activation markers (Iba1 immunohistochemistry) .

Q. What strategies ensure compound stability during long-term storage for biological assays?

- Lyophilized samples : Store at -80°C under argon.

- Solutions : Use DMSO aliquots (10 mM) with 0.1% BHT to prevent oxidation. Monitor degradation via UPLC-PDA (210–400 nm) and confirm bioactivity retention over 6 months .

Methodological Considerations

- Data contradiction analysis : Cross-validate results using orthogonal assays (e.g., FRAP for antioxidants alongside cellular ROS detection).

- Experimental design : Include positive/negative controls (e.g., ascorbic acid for antioxidant studies) and statistical power analysis (n ≥ 3 replicates).

- Advanced characterization : Pair crystallography with dynamic light scattering (DLS) to study aggregation in aqueous solutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。